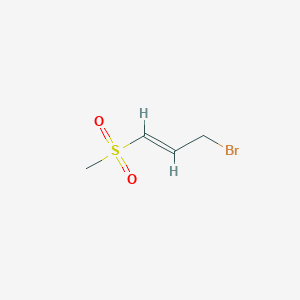![molecular formula C23H14ClF3O4S B2368170 (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338411-53-3](/img/structure/B2368170.png)
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is an organic compound that belongs to the family of benzofurans. Benzofurans are known for their diverse biological activities and their utility in the synthesis of various pharmaceuticals and industrial chemicals. This particular compound is distinguished by its combination of chloro, trifluoromethyl, and sulfonyl functional groups, which bestow it with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzofuran Ring: : The initial step involves the synthesis of a benzofuran core, which can be achieved through the cyclization of 2-alkynyl phenols.
Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions.
Attachment of the Chloro and Trifluoromethyl Groups: : The chloro group can be introduced through aromatic substitution reactions, while the trifluoromethyl group can be added using trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods:
In industrial settings, the production of this compound involves scaled-up versions of the aforementioned laboratory techniques. Automated reactors, precise control of reaction parameters, and advanced purification techniques such as chromatography are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
This compound undergoes several types of chemical reactions, including:
Oxidation: : Can occur at the benzofuran ring, leading to the formation of oxo derivatives.
Reduction: : Hydrogenation of the sulfonyl group to sulfoxide or sulfide derivatives.
Substitution: : Aromatic substitution reactions on the chloro and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: : Nucleophiles like thiols or amines under basic or acidic conditions, respectively.
Major Products Formed:
Oxidation: : Benzofuran-2,3-dione derivatives.
Reduction: : Sulfoxides and sulfides.
Substitution: : Sulfonamide and sulfonyl thiol derivatives.
Applications De Recherche Scientifique
This compound is significant in various scientific research fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: : Studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: : Potentially useful as a lead compound for the development of new therapeutic agents.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : May involve inhibition of enzymes, interaction with receptor sites, and modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
This compound is compared to others in the benzofuran family:
Similar Compounds: : (4-Fluorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone and (4-Methylphenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone.
Uniqueness: : The unique combination of chloro, trifluoromethyl, and sulfonyl groups provides distinctive reactivity and biological activity profiles, setting it apart from its analogs.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]-1-benzofuran-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3O4S/c24-16-10-8-14(9-11-16)21(28)22-19(18-6-1-2-7-20(18)31-22)13-32(29,30)17-5-3-4-15(12-17)23(25,26)27/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRMOHPFBJFNPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)



![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)

![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)
![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)

